Rapastinel acetate

Description

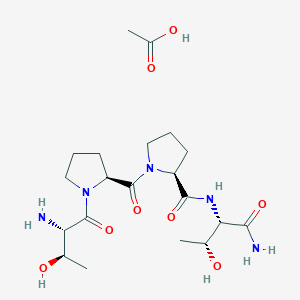

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

491872-39-0 |

|---|---|

Molecular Formula |

C20H35N5O8 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H31N5O6.C2H4O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;1-2(3)4/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);1H3,(H,3,4)/t9-,10-,11+,12+,13+,14+;/m1./s1 |

InChI Key |

MNEQLJKNUQMKNP-GDLIIDCZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Rapastinel Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel acetate (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action that has demonstrated rapid and sustained antidepressant effects in preclinical and early-stage clinical studies. Unlike traditional antidepressants, rapastinel modulates the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity. Initially characterized as a glycine-site partial agonist, emerging evidence now defines it as a positive allosteric modulator (PAM) that acts at a unique site on the NMDA receptor complex. This modulation enhances NMDA receptor function at therapeutically relevant concentrations, leading to the potentiation of synaptic strength, particularly through long-term potentiation (LTP), and the activation of downstream signaling cascades pivotal for neurogenesis and synaptic connectivity. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Molecular Target: The NMDA Receptor

Rapastinel's primary molecular target is the NMDA receptor, an ionotropic glutamate receptor crucial for excitatory neurotransmission and synaptic plasticity. While early research suggested it acts as a partial agonist at the glycine co-agonist site, more recent studies have refined this understanding.[1][2] It is now understood that rapastinel functions as a positive allosteric modulator, binding to a novel site on the NMDA receptor that is distinct from the glycine-binding site.[1][3] This interaction enhances the receptor's response to glutamate.[4]

Evidence for a Novel Binding Site

Several lines of evidence support the existence of a unique binding site for rapastinel:

-

Independence from Glycine Site: Rapastinel's potentiation of NMDA receptor activity occurs independently of glycine or D-serine concentrations.

-

Lack of Displacement: Radioligand displacement assays have shown that rapastinel does not displace ligands for the glycine site or other known modulatory sites on the NMDA receptor.

-

Mutagenesis Studies: Point mutagenesis of a putative binding site in the N-terminal domain (NTD) of GluN2 subunits abolishes rapastinel-mediated potentiation of NMDA receptor signaling without affecting activation by glutamate and D-serine.

Functional Consequences of Receptor Modulation

At therapeutic concentrations (approximately 30-100 nM in the brain), rapastinel enhances NMDA receptor-mediated currents. This positive modulation leads to an increase in intracellular calcium influx upon receptor activation. Interestingly, rapastinel exhibits a biphasic, or inverted U-shaped, dose-response curve, where higher concentrations can lead to an inhibition of NMDA receptor activity.

Impact on Synaptic Plasticity

A core element of rapastinel's mechanism is its ability to induce long-lasting changes in synaptic strength, a phenomenon known as synaptic plasticity. The primary mechanism through which rapastinel exerts its effects is by facilitating long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity.

Enhancement of Long-Term Potentiation (LTP)

-

In Vitro and Ex Vivo Evidence: Studies on hippocampal and medial prefrontal cortex (mPFC) slices have demonstrated that rapastinel significantly enhances the magnitude of LTP. This effect has been observed to persist for at least two weeks following a single dose.

-

Metaplasticity: Rapastinel induces a state of metaplasticity, which is a change in the ability to induce subsequent synaptic plasticity. This suggests that rapastinel "primes" synapses to be more readily strengthened.

Structural Changes at the Synapse

The enhancement of synaptic plasticity is accompanied by structural alterations. A single administration of rapastinel has been shown to increase the density of mature dendritic spines in the dentate gyrus and the medial prefrontal cortex 24 hours after treatment.

Downstream Signaling Pathways

The activation of NMDA receptors by rapastinel initiates a cascade of intracellular signaling events that are believed to underlie its rapid and sustained antidepressant effects. These pathways converge on the regulation of protein synthesis, synaptogenesis, and neurogenesis.

mTORC1 and ERK Signaling

A critical downstream pathway activated by rapastinel is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Activation of this pathway is essential for the antidepressant-like behavioral effects of rapastinel. The extracellular signal-regulated kinase (ERK) pathway is also activated and works in concert with mTORC1 signaling.

Neurotrophic Factor Release

Rapastinel has been shown to rapidly increase the release of brain-derived neurotrophic factor (BDNF). This effect is dependent on the activation of AMPA receptors, suggesting a complex interplay between different glutamate receptors. BDNF, in turn, activates its receptor, TrkB, which further stimulates the mTORC1 and ERK signaling pathways, creating a positive feedback loop that promotes synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

| Parameter | Value | Brain Region/System | Reference |

| Antidepressant Efficacy | 30-100 nM | Medial Prefrontal Cortex | |

| Optimal [3H]MK-801 Binding | 1-10 µM | Rat Forebrain Membranes |

Table 1: Effective Concentrations of Rapastinel

| Outcome | Time Point | Brain Region | Reference |

| Increased Mature Dendritic Spine Density | 24 hours | Dentate Gyrus, mPFC | |

| Enhanced LTP | Up to 2 weeks | Hippocampus | |

| Increased NR2B-containing NMDAR current | 1 week | Hippocampus |

Table 2: Time Course of Rapastinel-Induced Neuroplastic Changes

Experimental Protocols

[3H]MK-801 Binding Assay

This assay is used to measure the modulatory activity of compounds on the NMDA receptor channel.

-

Membrane Preparation: Crude membranes are prepared from rat forebrain or HEK cells expressing specific NMDA receptor subtypes.

-

Incubation: Membranes are incubated in the presence of glutamate (to open the channel) but without glycine.

-

Ligand Addition: The radiolabeled NMDA receptor channel blocker, [3H]MK-801, is added along with varying concentrations of rapastinel.

-

Measurement: The amount of [3H]MK-801 binding is quantified using liquid scintillation spectrometry. An increase in binding in the presence of rapastinel indicates positive modulation of the receptor.

In Vivo Microdialysis

This technique is used to measure extracellular concentrations of rapastinel in the brain of freely moving animals.

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the medial prefrontal cortex (mPFC).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after administration of rapastinel.

-

Analysis: The concentration of rapastinel in the dialysate is measured using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Whole-Cell Patch-Clamp Electrophysiology

This method is used to record NMDA receptor-mediated currents from individual neurons.

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus or mPFC) are prepared.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane is then ruptured to allow for whole-cell recording.

-

NMDA Current Isolation: Pharmacological agents are used to block other types of ion channels, isolating the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Rapastinel Application: Rapastinel is applied to the bath and changes in the amplitude and kinetics of the NMDA EPSCs are measured.

Long-Term Potentiation (LTP) Measurement

This protocol assesses the effect of rapastinel on synaptic plasticity.

-

Slice Preparation: Acute hippocampal or mPFC slices are prepared.

-

Baseline Recording: A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode measures the postsynaptic response (field excitatory postsynaptic potential, fEPSP). Baseline responses are recorded for a stable period.

-

LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to the presynaptic fibers to induce LTP.

-

Post-HFS Recording: The fEPSP is monitored for an extended period after HFS to measure the magnitude and stability of LTP. The effect of rapastinel, administered either in vivo prior to slice preparation or in vitro, is compared to a vehicle control.

Visualizing the Mechanism of Action

Signaling Pathway

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for LTP Measurement

Caption: Workflow for assessing rapastinel's effect on LTP.

Conclusion

The mechanism of action of this compound represents a significant departure from classic monoaminergic antidepressants and even from the NMDA receptor antagonist ketamine. By acting as a positive allosteric modulator at a novel site on the NMDA receptor, rapastinel enhances synaptic plasticity through the potentiation of LTP and the activation of key downstream signaling pathways, including mTORC1 and ERK, and the release of BDNF. These actions culminate in structural and functional changes at the synapse that are believed to underlie its rapid and sustained antidepressant effects. This in-depth understanding of its core mechanism provides a strong foundation for the continued exploration of rapastinel and other neuroplastogens in the development of novel therapeutics for mood disorders.

References

- 1. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapastinel - Wikipedia [en.wikipedia.org]

A Technical Guide to GLYX-13 (Rapastinel): An NMDA Receptor Glycine-Site Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLYX-13, also known as rapastinel, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been extensively investigated for its rapid-acting antidepressant and cognitive-enhancing properties.[1][2][3] It functions as a functional partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This mechanism of action distinguishes it from traditional antidepressants and other NMDA receptor modulators like ketamine, offering a unique therapeutic profile with a reduced risk of psychotomimetic side effects. This technical guide provides an in-depth overview of the core pharmacology of GLYX-13, including its mechanism of action, downstream signaling pathways, quantitative data from key preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

GLYX-13 exerts its effects by modulating the activity of the NMDA receptor, a critical component of excitatory neurotransmission and synaptic plasticity in the central nervous system.

Glycine-Site Functional Partial Agonist

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GLYX-13 acts as a functional partial agonist at this glycine modulatory site. In the absence of other glycine-site agonists, GLYX-13 can partially activate the NMDA receptor. Electrophysiological studies have demonstrated that GLYX-13 elicits approximately 20-25% of the maximal response induced by the full glycine-site agonist D-serine. Its affinity constant (Kp) for this activity has been determined to be 1.3 µM.

Modulation of Synaptic Plasticity

A key aspect of GLYX-13's mechanism is its ability to modulate synaptic plasticity, the cellular basis for learning and memory. It has been shown to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Conversely, it can reduce long-term depression (LTD), a long-term weakening of a synaptic connection. This dual effect on synaptic plasticity is thought to contribute to its cognitive-enhancing and antidepressant effects.

The following diagram illustrates the primary mechanism of GLYX-13 at the NMDA receptor.

Downstream Signaling Pathways

The modulation of NMDA receptors by GLYX-13 initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. These pathways converge on the regulation of protein synthesis and synaptic structure.

A single intravenous dose of GLYX-13 has been shown to rapidly activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in the prefrontal cortex. This activation is crucial for its antidepressant-like effects, as the administration of the mTORC1 inhibitor rapamycin blocks these behavioral responses. Activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the synthesis of synaptic proteins.

Furthermore, the effects of GLYX-13 are associated with the brain-derived neurotrophic factor (BDNF) signaling pathway. The antidepressant actions of GLYX-13 are blocked by inhibiting BDNF-TrkB signaling. This suggests that GLYX-13 may enhance the release of BDNF, which then activates its receptor, TrkB, leading to downstream signaling that promotes neuronal survival and synaptic plasticity.

The culmination of these signaling events is an increase in the expression and membrane insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluR1 subunit. It also leads to an increased cell-surface expression of the NR2B subunit of the NMDA receptor. These changes in receptor expression are accompanied by an increase in the density of mature dendritic spines, particularly stubby spines, in the dentate gyrus and medial prefrontal cortex.

The following diagram outlines the key downstream signaling pathways activated by GLYX-13.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of GLYX-13.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species/System | Reference |

| NMDA Receptor Activity | ~20-25% of D-serine | Rat Hippocampal Slices | |

| Affinity Constant (Kp) | 1.3 µM | Rat Hippocampal Slices | |

| LTP Modulation | Enhancement at 1-10 µM | Rat Schaffer Collateral-CA1 | |

| LTP Modulation | Inhibition at 100 µM | Rat Schaffer Collateral-CA1 | |

| [³H]MK-801 Binding | ~130% of control at 1 µM | Rat Forebrain Membranes |

Table 2: Preclinical In Vivo Data

| Model | Effective Dose (IV) | Species | Outcome | Reference |

| Porsolt Forced Swim Test | 3 and 10 mg/kg | Rat | Antidepressant-like effect | |

| Novelty-Induced Hypophagia | 3 mg/kg | Rat | Antidepressant-like effect | |

| Learned Helplessness | 3 mg/kg | Rat | Antidepressant-like effect | |

| Dendritic Spine Density | 3 mg/kg | Rat | Increased mature spines |

Table 3: Clinical Trial Data (Single IV Dose)

| Dose | Primary Outcome (HAM-D17 Reduction) | Onset of Action | Duration of Effect | Reference |

| 1 mg/kg | Numerically superior to placebo (not significant) | - | - | |

| 5 mg/kg | Statistically significant vs. placebo | Within 2 hours | ~7 days | |

| 10 mg/kg | Statistically significant vs. placebo | Within 2 hours | ~7 days | |

| 30 mg/kg | Loss of antidepressant effect | - | - |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize GLYX-13.

Electrophysiology in Hippocampal Slices (LTP Measurement)

This protocol is used to assess the effect of GLYX-13 on synaptic plasticity.

-

Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from Sprague-Dawley rats in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Incubation: Slices are allowed to recover in ACSF at room temperature for at least 1 hour before recording.

-

Recording: Slices are transferred to a recording chamber and perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: GLYX-13 is bath-applied at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for a defined period.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains of 1-second duration, separated by 20 seconds).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of potentiation is compared between control and GLYX-13-treated slices.

The following diagram illustrates the general workflow for an electrophysiology experiment to measure LTP.

[³H]MK-801 Binding Assay

This assay is used to assess the modulatory effect of GLYX-13 on the NMDA receptor ion channel.

-

Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue.

-

Incubation: Membranes are incubated with [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence of glutamate and varying concentrations of GLYX-13. The assay is performed in the absence of exogenous glycine to assess the direct effect of GLYX-13.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of [³H]MK-801 is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled channel blocker). The data are then analyzed to determine the effect of GLYX-13 on [³H]MK-801 binding, which reflects the degree of NMDA receptor channel opening.

Western Blot Analysis for NR2B and GluR1

This technique is used to measure changes in the protein levels of NMDA and AMPA receptor subunits.

-

Tissue Collection and Preparation: Following in vivo treatment with GLYX-13 or vehicle, specific brain regions (e.g., hippocampus, prefrontal cortex) are dissected and homogenized.

-

Cell Surface Biotinylation (Optional): To specifically measure cell surface protein expression, intact cells or tissue slices can be treated with a biotinylating agent before homogenization. Biotinylated proteins are then isolated using streptavidin beads.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the NR2B and GluR1 subunits. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

GLYX-13 (rapastinel) represents a novel class of NMDA receptor modulators with a distinct mechanism of action as a glycine-site functional partial agonist. Its ability to enhance synaptic plasticity through downstream signaling pathways involving mTORC1 and BDNF, leading to structural and functional changes at the synapse, provides a strong rationale for its rapid antidepressant and cognitive-enhancing effects. The comprehensive data from preclinical and clinical studies highlight its potential as a therapeutic agent with a favorable safety profile, devoid of the psychotomimetic side effects associated with NMDA receptor antagonists. The experimental protocols outlined in this guide provide a framework for the continued investigation of GLYX-13 and other novel NMDA receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. "The Development of Rapastinel (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]

- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapastinel Acetate as a Cognitive Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapastinel acetate (formerly GLYX-13) is a tetrapeptide (threonine-proline-proline-threonine-amide) that has garnered significant interest for its potential as a rapid-acting antidepressant and cognitive enhancer.[1][2] Unlike many other glutamatergic modulators, Rapastinel exhibits a favorable side-effect profile, notably lacking the psychotomimetic and dissociative effects associated with NMDA receptor antagonists like ketamine.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the cognitive-enhancing properties of this compound. It details the compound's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action

Rapastinel functions as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning and memory.[2] Initially characterized as a glycine-site partial agonist, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDA receptor, independent of the glycine co-agonist site. This modulation leads to an enhancement of NMDA receptor function, promoting synaptic plasticity.

The cognitive-enhancing effects of Rapastinel are believed to be mediated through its ability to facilitate long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. Studies have shown that Rapastinel enhances the magnitude of LTP in both the hippocampus and the medial prefrontal cortex (mPFC). This enhancement of synaptic plasticity is associated with an increase in mature dendritic spine formation in these brain regions.

Downstream of NMDA receptor modulation, Rapastinel has been shown to activate key signaling pathways involved in neuroplasticity and cell survival. This includes the stimulation of brain-derived neurotrophic factor (BDNF) release and the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The activation of these pathways is crucial for the structural and functional changes at the synapse that underlie learning and memory.

Preclinical Evidence of Cognitive Enhancement

Rapastinel has demonstrated robust cognitive-enhancing effects across a variety of preclinical models and behavioral paradigms.

Morris Water Maze

In the Morris water maze, a test of spatial learning and memory, Rapastinel has been shown to improve performance in both young and aged rats. A single intravenous (IV) dose of 1 mg/kg administered 15 minutes prior to testing significantly reduced the path length to find the hidden platform.

T-Maze Alternating Task

The T-maze task assesses spatial working memory. Rapastinel (1 mg/kg, IV) increased the percentage of spontaneous alternations in both young and aged rats, indicating improved working memory.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory. Unlike NMDA receptor antagonists such as ketamine and phencyclidine (PCP) which can impair NOR performance, Rapastinel does not cause deficits in this task. Furthermore, Rapastinel has been shown to reverse the cognitive deficits in NOR induced by ketamine or PCP. An effective dose in mice for reversing these deficits was found to be 1.0 mg/kg (IV).

Other Behavioral Paradigms

Rapastinel has also shown positive effects in other cognitive tests, including trace eyeblink conditioning and positive emotional learning.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the cognitive-enhancing effects of this compound.

Table 1: Effects of Rapastinel on Cognitive Performance in Rodent Models

| Behavioral Task | Species | Age | Dose (IV) | Key Finding | Citation |

| Morris Water Maze | Rat | Young Adult (3 months) | 1 mg/kg | Significant decrease in path length to find the hidden platform. | |

| Morris Water Maze | Rat | Aged (27 months) | 1 mg/kg | Reversal of age-related deficits in spatial learning. | |

| T-Maze Alternation | Rat | Young Adult (3 months) | 1 mg/kg | Increased percentage of spontaneous alternations. | |

| T-Maze Alternation | Rat | Aged (27 months) | 1 mg/kg | Reversal of age-related deficits in working memory. | |

| Novel Object Recognition | Mouse | N/A | 1 mg/kg | Reversed cognitive deficits induced by ketamine and PCP. | |

| Trace Eyeblink Conditioning | Rat | Young Adult (3 months) | 1 mg/kg | Enhanced acquisition of conditioned response. | |

| Positive Emotional Learning | Rat | Young Adult (3 months) | 1 mg/kg | Facilitated positive emotional learning. |

Table 2: Effects of Rapastinel on Synaptic Plasticity and Structure

| Measurement | Brain Region | Species | Dose (IV) | Time Point | Key Finding | Citation |

| Long-Term Potentiation (LTP) | Hippocampus & mPFC | Rat | 3 mg/kg | 24 hours post-dosing | Significant enhancement of LTP formation. | |

| Mature Dendritic Spines | Dentate Gyrus & mPFC | Rat | 3 mg/kg | 24 hours post-dosing | Significant increase in the density of mature dendritic spines. |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical assessment of Rapastinel's cognitive-enhancing effects.

Morris Water Maze

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (rendered opaque with non-toxic white paint or milk powder) maintained at 23±1°C. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Habituation: On the first day, mice are allowed to swim freely for 2 minutes without the platform.

-

Training: Over the next 4-5 days, animals undergo multiple trials per day. For each trial, the animal is placed in the water at one of four starting positions and allowed to search for the hidden platform for a maximum of 60-120 seconds. If the animal fails to find the platform within the allotted time, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.

-

Probe Trial: On the final day, the platform is removed, and the animal is allowed to swim for 60-90 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

-

-

Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

T-Maze Spontaneous Alternation Task

-

Apparatus: A T-shaped maze with a starting arm and two goal arms. Dimensions for rats are typically around 50 cm for the stem and 40 cm for the arms, with a width of 10 cm.

-

Procedure:

-

The rat is placed at the base of the T and allowed to choose one of the goal arms.

-

After entering an arm, the animal is confined there for a short period (e.g., 30 seconds).

-

The rat is then returned to the starting arm and, after a brief inter-trial interval, is allowed to choose an arm again.

-

A spontaneous alternation is recorded if the rat chooses the arm not visited in the first trial.

-

-

Data Analysis: The percentage of spontaneous alternations is calculated as (number of alternations / (total number of trials - 1)) x 100.

Novel Object Recognition (NOR) Test

-

Apparatus: An open-field arena (e.g., 40 x 40 cm). A set of different objects that are of similar size and cannot be easily displaced by the animal.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes for 1-2 days.

-

Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.

Golgi Staining for Dendritic Spine Analysis

-

Procedure:

-

Tissue Preparation: Animals are euthanized, and their brains are rapidly removed and processed using a Golgi-Cox staining kit. This involves immersing the brain in a solution containing potassium dichromate and mercuric chloride, followed by a silver nitrate solution.

-

Sectioning: The stained brains are sectioned into thick slices (e.g., 100-150 µm) using a cryostat or vibratome.

-

Imaging: Sections are mounted on slides, dehydrated, and coverslipped. Dendritic segments of interest (e.g., from pyramidal neurons in the hippocampus or mPFC) are imaged using a high-magnification microscope.

-

-

Data Analysis: The number of dendritic spines along a defined length of dendrite is counted to determine spine density (spines/µm). Spines can also be categorized based on their morphology (e.g., thin, stubby, mushroom-shaped).

Clinical Studies and Cognitive Endpoints

While the primary focus of clinical trials with Rapastinel has been on its antidepressant effects, some studies have included assessments of cognitive function. In a Phase 2 trial for Major Depressive Disorder (MDD), Rapastinel did not produce the cognitive impairment often seen with other NMDA receptor modulators. A study comparing the effects of Rapastinel to ketamine and alprazolam on simulated driving performance found that Rapastinel did not impair driving, whereas ketamine did.

However, in 2019, it was announced that Rapastinel failed to meet its primary and key secondary endpoints in Phase III trials for MDD. The specific cognitive outcomes of these later-stage trials have not been extensively published. The assessment of cognitive function in clinical trials for MDD often involves a battery of tests that measure various domains, including:

-

Attention and Processing Speed: (e.g., Digit Symbol Substitution Test)

-

Working Memory: (e.g., Digit Span)

-

Verbal and Visual Learning and Memory: (e.g., Rey Auditory Verbal Learning Test, Brief Visuospatial Memory Test)

-

Executive Function: (e.g., Trail Making Test Part B, Stroop Test)

Conclusion

This compound has demonstrated significant potential as a cognitive enhancer in a robust portfolio of preclinical studies. Its unique mechanism of action as a positive allosteric modulator of the NMDA receptor, leading to enhanced synaptic plasticity, underpins its pro-cognitive effects. The compound has consistently shown to improve performance in various learning and memory paradigms in rodents without the detrimental side effects of NMDA receptor antagonists. While its development for MDD has faced setbacks, the compelling preclinical data on its cognitive-enhancing properties suggest that Rapastinel and similar compounds may hold promise for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further research is warranted to fully elucidate its therapeutic potential in this domain.

References

- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel object recognition test [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Synthesis of Rapastinel Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel, formerly known as GLYX-13, is a tetrapeptide amide (Thr-Pro-Pro-Thr-NH₂) that emerged from pioneering research into the modulation of the N-methyl-D-aspartate (NMDA) receptor for the treatment of major depressive disorder (MDD). Initially developed by Naurex, Inc., and later acquired by Allergan, Rapastinel demonstrated rapid and long-lasting antidepressant effects in preclinical and early-phase clinical trials without the psychotomimetic side effects associated with other NMDA receptor modulators like ketamine.[1][2][3] This technical guide provides a comprehensive overview of the discovery of Rapastinel, its synthesis, and its mechanism of action, with a focus on the experimental protocols and signaling pathways involved in its biological activity. While Rapastinel ultimately did not meet its primary endpoints in Phase 3 clinical trials for MDD, the journey of its development offers valuable insights into the therapeutic potential of NMDA receptor modulation and the intricacies of drug discovery in neuroscience.[2]

Discovery of Rapastinel: From Monoclonal Antibody to Tetrapeptide

The discovery of Rapastinel is a compelling example of antibody engineering leading to a small molecule therapeutic. The journey began with the creation of a monoclonal antibody, B6B21, which was found to act as a partial agonist at the glycine site of the NMDA receptor.[1]

Key Milestones in the Discovery of Rapastinel:

-

Generation of Monoclonal Antibody B6B21: Researchers at Naurex, led by Joseph Moskal, developed the monoclonal antibody B6B21 to investigate the molecular mechanisms of synaptic plasticity.

-

Identification of NMDA Receptor Modulatory Activity: B6B21 was observed to enhance learning and memory and was subsequently identified as a glycine-site partial agonist of the NMDA receptor.

-

Peptide Mimicry: The hypervariable regions of the light and heavy chains of B6B21 were cloned and sequenced to identify the amino acid sequences responsible for its biological activity.

-

Screening for Bioactive Peptides: A panel of peptides derived from these sequences was synthesized and screened for their ability to modulate the NMDA receptor.

-

Identification of GLYX-13: The tetrapeptide amide, Thr-Pro-Pro-Thr-NH₂, designated GLYX-13, was identified as the most potent and efficacious peptide in the series. It was later given the non-proprietary name Rapastinel.

Synthesis of Rapastinel

The chemical synthesis of Rapastinel, a tetrapeptide, has been approached using solution-phase peptide synthesis methodologies. An optimized, scalable, and chromatography-free synthesis has been reported, employing a "2+2" fragment coupling strategy.

While a detailed, step-by-step protocol with precise quantities and reaction times is not publicly available, the overall synthetic strategy is outlined below.

Overall Synthetic Strategy:

The synthesis involves the preparation of two dipeptide fragments, which are then coupled and deprotected to yield the final tetrapeptide amide.

-

Fragment 1 Synthesis: Preparation of a protected dipeptide corresponding to the N-terminal half of Rapastinel (e.g., a protected Thr-Pro derivative).

-

Fragment 2 Synthesis: Preparation of a protected dipeptide amide corresponding to the C-terminal half of Rapastinel (e.g., a protected Pro-Thr-NH₂ derivative).

-

Fragment Coupling: The two dipeptide fragments are coupled together using a suitable peptide coupling reagent.

-

Deprotection: The protecting groups are removed from the fully assembled tetrapeptide to yield Rapastinel.

This strategy allows for the efficient and scalable production of Rapastinel without the need for costly and time-consuming chromatographic purification steps.

Note on Rapastinel Acetate: Rapastinel has been studied in its free base form and as an acetate salt. The acetate salt can be prepared by treating the free base of Rapastinel with acetic acid. Specific details regarding the salt formation protocol and comprehensive characterization data for the acetate form are not extensively detailed in publicly accessible literature.

Mechanism of Action: A Positive Allosteric Modulator of the NMDA Receptor

Initially characterized as a glycine-site partial agonist, further research has refined the understanding of Rapastinel's mechanism of action. It is now considered a positive allosteric modulator (PAM) of the NMDA receptor, acting at a novel binding site distinct from the glycine co-agonist site.

Signaling Pathway

Rapastinel's modulation of the NMDA receptor triggers a cascade of intracellular signaling events that ultimately lead to enhanced synaptic plasticity. A key player in this pathway is the mammalian target of rapamycin complex 1 (mTORC1).

Key Biological Effects

-

Enhancement of NMDA Receptor Function: Rapastinel potentiates NMDA receptor-mediated currents at therapeutically relevant concentrations.

-

Activation of mTORC1 Signaling: This activation is crucial for the downstream effects of Rapastinel, leading to increased synthesis of synaptic proteins.

-

Increased Synaptic Plasticity: Rapastinel has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Increased Dendritic Spine Density: Treatment with Rapastinel leads to an increase in the number of dendritic spines, the primary sites of excitatory synapses in the brain.

Experimental Protocols for Biological Evaluation

The biological activity of Rapastinel has been characterized through a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

[³H]MK-801 Binding Assay

This assay is used to assess the modulatory effects of compounds on the NMDA receptor channel.

Protocol:

-

Membrane Preparation: Well-washed rat forebrain membrane preparations are used.

-

Incubation: Membranes are incubated in the presence of glutamate (to activate the receptor) but without exogenous glycine. The incubation mixture contains the radioligand [³H]MK-801 and varying concentrations of Rapastinel.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding of [³H]MK-801 is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known NMDA receptor channel blocker) from the total binding. The effect of Rapastinel is determined by comparing the specific binding in its presence to the binding in its absence.

Quantitative Data from a Representative [³H]MK-801 Binding Assay:

| Compound | Concentration | [³H]MK-801 Binding (% of Control) |

| Rapastinel | 1 µM | ~130% |

| D-cycloserine | 1-10 µM | Optimal increase |

Data adapted from Moskal et al. (2016).

Long-Term Potentiation (LTP) Measurement in Hippocampal Slices

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

Protocol:

-

Slice Preparation: Acute hippocampal slices are prepared from rats.

-

Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for a set period.

-

LTP Induction: A high-frequency stimulation (HFS) protocol is delivered through the stimulating electrode to induce LTP.

-

Post-HFS Recording: fEPSPs are recorded for an extended period after HFS to measure the potentiation of the synaptic response.

-

Drug Application: Rapastinel is applied to the slices before or after LTP induction to assess its effects on synaptic plasticity.

Quantitative Data from a Representative LTP Experiment:

| Treatment | Time Post-Dosing | Effect on LTP |

| Rapastinel (3 mg/kg, IV) | 24 hours | Significant enhancement |

| Rapastinel (3 mg/kg, IV) | 1 week | Significant enhancement |

| Rapastinel (3 mg/kg, IV) | 2 weeks | Persistent enhancement |

| Rapastinel (3 mg/kg, IV) | 4 weeks | No significant enhancement |

Data adapted from Burgdorf et al. (2015).

Dendritic Spine Density Analysis

Changes in dendritic spine density are indicative of alterations in synaptic connectivity.

Protocol:

-

Animal Treatment: Rats are administered Rapastinel or a vehicle control.

-

Tissue Preparation: After a set time, the animals are sacrificed, and their brains are processed for Golgi staining or immunofluorescence to visualize dendritic spines.

-

Imaging: High-resolution images of dendrites from specific brain regions (e.g., dentate gyrus and medial prefrontal cortex) are acquired using a confocal microscope.

-

Spine Counting and Analysis: Dendritic spines are manually or semi-automatically counted and categorized based on their morphology (e.g., thin, stubby, mushroom). Spine density is calculated as the number of spines per unit length of the dendrite.

-

Statistical Analysis: Spine densities are compared between the Rapastinel-treated and control groups.

Quantitative Data from a Representative Dendritic Spine Analysis:

| Brain Region | Spine Type | Change with Rapastinel (24h post-dosing) |

| Dentate Gyrus | Stubby Spines | Increased density |

| Medial Prefrontal Cortex | Stubby Spines | Increased density |

Data adapted from Moskal et al. (2016).

Conclusion

Rapastinel represents a significant advancement in the understanding of NMDA receptor modulation for the treatment of depression. Its unique mechanism of action as a positive allosteric modulator offered a promising therapeutic window with a favorable side-effect profile compared to NMDA receptor antagonists. Although it did not achieve its primary endpoints in late-stage clinical trials, the research surrounding Rapastinel has provided a wealth of knowledge for the neuroscience and drug development communities. The detailed experimental protocols and an understanding of its signaling pathways continue to inform the development of new and improved therapies for mood disorders. The journey of Rapastinel from a monoclonal antibody to a clinical candidate underscores the power of innovative drug discovery approaches and the enduring complexity of treating central nervous system disorders.

References

Rapastinel Acetate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapastinel acetate, also known as GLYX-13 acetate, is a tetrapeptide that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its downstream signaling pathways are included to support further research and development efforts in the field of glutamatergic modulation for neuropsychiatric disorders.

Chemical Structure and Identifiers

Rapastinel is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine-amide. The acetate salt form is the subject of this guide.

| Identifier | Value |

| IUPAC Name | L-Threoninamide, L-threonyl-L-prolyl-L-prolyl-, monoacetate[1] |

| CAS Number | 491872-39-0[1] |

| Molecular Formula | C20H35N5O8[1] |

| Molecular Weight | 473.53 g/mol [1] |

| SMILES | CC(O)=O.O=C(N(CCC1)[C@@H]1C(N--INVALID-LINK----INVALID-LINK--C)=O)--INVALID-LINK--N2C(--INVALID-LINK----INVALID-LINK--C)=O[2] |

| Synonyms | GLYX-13 acetate, BV-102 |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available data, including predicted values.

| Property | Value | Source |

| Appearance | White to tan powder | |

| Solubility | DMSO: ≥ 32 mg/mL (77.39 mM) Water: 83 mg/mL Ethanol: 83 mg/mL | MedChemExpress, Selleck Chemicals |

| Predicted Density | 1.370 g/cm³ | |

| Predicted Boiling Point | 844.2 °C | |

| Predicted pKa (Strongest Acidic) | 11.92 | DrugBank |

| Predicted pKa (Strongest Basic) | 9.84 | DrugBank |

Pharmacological Properties

This compound is a positive allosteric modulator of the NMDA receptor. It enhances receptor function at a novel binding site, distinct from the glutamate and glycine binding sites.

| Parameter | Value |

| Mechanism of Action | Positive allosteric modulator of the NMDA receptor |

| Binding Site | A novel site on the NMDA receptor, independent of the glycine co-agonist site |

| Functional Activity | Enhances NMDA receptor-mediated currents at concentrations around 100 nM to 1 µM. At higher concentrations (≥10 µM), it can be inhibitory. |

| Effect on LTP | Facilitates long-term potentiation (LTP) in the hippocampus and medial prefrontal cortex |

Mechanism of Action and Signaling Pathways

This compound's modulation of the NMDA receptor initiates a downstream signaling cascade that is believed to underlie its therapeutic effects. Upon binding to the NMDA receptor, rapastinel enhances calcium influx, which in turn activates several intracellular signaling pathways.

Key signaling molecules involved include:

-

Extracellular signal-regulated kinase (ERK)

-

Mammalian target of rapamycin (mTOR)

-

p70S6 kinase (p70S6K)

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)

-

Brain-derived neurotrophic factor (BDNF)

-

Tropomyosin receptor kinase B (TrkB)

The activation of the ERK/mTOR pathway leads to an increase in the synthesis of synaptic proteins, promoting synaptogenesis and neuroplasticity. The release of BDNF and subsequent activation of its receptor, TrkB, further reinforces these effects.

Experimental Protocols

[³H]MK-801 Binding Assay for NMDA Receptor Modulation

This assay indirectly measures the functional modulation of the NMDA receptor by assessing the binding of the open-channel blocker [³H]MK-801.

Materials:

-

Rat forebrain membranes

-

Assay buffer (e.g., Tris-HCl)

-

Glutamate

-

This compound

-

[³H]MK-801

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrains as previously described.

-

Assay Setup: In a microcentrifuge tube, combine the rat forebrain membranes, a saturating concentration of glutamate, and varying concentrations of this compound in the assay buffer.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow this compound to interact with the NMDA receptors.

-

Radioligand Addition: Add [³H]MK-801 to the mixture.

-

Binding Incubation: Incubate for a further period to allow [³H]MK-801 to bind to the open NMDA receptor channels.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data to determine the concentration-dependent effect of this compound on [³H]MK-801 binding, which reflects its modulatory effect on NMDA receptor channel opening.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons.

Materials:

-

Rodent brain slices (e.g., hippocampus or medial prefrontal cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

This compound

Protocol:

-

Slice Preparation: Prepare acute brain slices from the desired brain region of a rodent.

-

Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.

-

Cell Identification: Identify a target neuron (e.g., a pyramidal neuron) using differential interference contrast (DIC) microscopy.

-

Patching: Using a micromanipulator, carefully guide a glass micropipette filled with intracellular solution to the surface of the target neuron and form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Baseline Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record baseline NMDA receptor-mediated currents, which can be evoked by electrical stimulation of afferent fibers or by local application of NMDA.

-

Drug Application: Bath-apply this compound at the desired concentration.

-

Recording with Drug: Continue to record NMDA receptor-mediated currents in the presence of this compound to observe its modulatory effects.

-

Washout: Perfuse the slice with drug-free aCSF to wash out the compound.

-

Post-Washout Recording: Record currents after the washout to determine if the effects of this compound are reversible.

-

Data Analysis: Analyze the recorded currents to quantify changes in amplitude, kinetics, and other parameters induced by this compound.

Long-Term Potentiation (LTP) Measurement in Hippocampal Slices

LTP is a form of synaptic plasticity that is widely studied as a cellular correlate of learning and memory.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices as described in the patch-clamp protocol.

-

Recording Setup: Place a slice in a recording chamber and perfuse with aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single electrical pulses to the stimulating electrode at a low frequency (e.g., 0.05 Hz) and record the baseline fEPSP for a stable period (e.g., 20-30 minutes).

-

Drug Application (optional): If investigating the acute effects of this compound on LTP induction, bath-apply the compound before inducing LTP.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.

-

Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline average. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP. Compare the magnitude of LTP between control and this compound-treated slices.

Synthesis

The synthesis of rapastinel, a tetrapeptide, is typically achieved through solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Steps for Fmoc-based Solid-Phase Peptide Synthesis:

-

Resin Preparation: Start with a resin suitable for producing a C-terminal amide, such as a Rink amide resin.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a base, typically piperidine in DMF.

-

Coupling of Subsequent Amino Acids: Sequentially couple the next Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Pro-OH, and Fmoc-Thr(tBu)-OH) using a coupling reagent (e.g., HBTU, HATU). Each coupling step is followed by a deprotection step.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a strong acid, such as a cocktail containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Acetate Salt Formation: The purified peptide can be converted to the acetate salt by ion exchange or by dissolving the free base in a solution containing acetic acid followed by lyophilization.

Formulation and Stability

Information on the specific formulation and stability of this compound is limited in the public domain and is often proprietary. For intravenous administration in clinical trials, this compound would be formulated as a sterile, pyrogen-free solution. Stability studies would be conducted to determine the shelf-life and appropriate storage conditions, assessing for degradation of the peptide under various conditions of temperature, pH, and light exposure.

Conclusion

This compound is a novel NMDA receptor modulator with a unique mechanism of action that has shown promise in preclinical and early clinical studies for the treatment of major depressive disorder. Its ability to enhance NMDA receptor function and promote synaptic plasticity through downstream signaling pathways, such as the ERK/mTOR and BDNF/TrkB pathways, represents a distinct approach from traditional antidepressants. While further research is needed to fully elucidate its therapeutic potential and to obtain more detailed quantitative data on its properties, this technical guide provides a solid foundation for researchers and drug development professionals working with this intriguing compound. The provided experimental protocols offer a starting point for the in vitro and ex vivo characterization of this compound and similar NMDA receptor modulators.

References

Preclinical Research on Rapastinel Acetate for Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel acetate (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike traditional monoaminergic antidepressants, Rapastinel modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate (NMDA) receptor.[2] Preclinical studies have demonstrated its efficacy in various animal models of depression, suggesting a unique mechanism of action that involves synaptic plasticity and neurogenesis.[2][3] This technical guide provides an in-depth overview of the core preclinical research on this compound, focusing on its pharmacological activity, efficacy in established animal models, and the underlying molecular mechanisms.

Pharmacological Profile

Rapastinel acts as a modulator of the NMDA receptor, though its precise binding site and mechanism of action have been a subject of investigation.[4] It is described as a glycine-site partial agonist or a positive allosteric modulator of the NMDA receptor.

Quantitative Pharmacological Data

| Parameter | Value | Species | Assay | Reference |

| NMDA Receptor Modulation | ||||

| [³H]MK-801 Binding | ~130% of control at 1 µM | Rat | Forebrain membrane prep | |

| Brain Uptake Index | 80 ± 15 | Rat | In vivo [³H]-Rapastinel | |

| Pharmacokinetics | ||||

| Tmax (Brain ECF) | ~20 minutes | Rat | Microdialysis | |

| Half-life (Brain ECF) | ~20 minutes | Rat | Microdialysis | |

| Efficacious Brain Concentration | 30-100 nM | Rat | Microdialysis |

Preclinical Efficacy in Animal Models of Depression

Rapastinel has demonstrated antidepressant-like effects in a variety of well-established rodent models of depression. These models are designed to mimic different aspects of the human condition, including behavioral despair, anhedonia, and stress-induced deficits.

Quantitative Efficacy Data

| Animal Model | Key Findings | Dose | Species | Reference |

| Forced Swim Test (FST) | Significant reduction in immobility time | 3 mg/kg, IV | Rat | |

| Antidepressant-like effects observed 1h and 24h post-dose | 3 mg/kg, IV | Rat | ||

| Dose-dependent antidepressant-like response | 10 and 30 mg/kg, s.c. | Rat | ||

| Learned Helplessness | Reduction in the number of escape failures | 3 mg/kg, IV (24h post-dose) | Rat | |

| Chronic Unpredictable Stress (CUS) | Reversal of CUS-induced deficits in sucrose preference | 3 mg/kg, IV | Rat | |

| Reversal of CUS-induced depressive-like state | 3 mg/kg, IV | Rat | ||

| Novelty-Induced Hypophagia | Reduction in latency to eat in a novel environment | 3 mg/kg, IV (1h post-dose) | Rat | |

| Treatment-Resistant Model (ACTH) | Antidepressant-like effect in imipramine-resistant rats | 10 mg/kg | Rat |

Experimental Protocols

Forced Swim Test (PST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.

Procedure:

-

Habituation (Day 1): Rats are individually placed in a transparent cylindrical tube (46 cm tall × 20 cm diameter) filled with 30 cm of water (23°C ± 1°C) for a 15-minute session.

-

Testing (Day 2): 24 hours after habituation, rats are placed back into the swim cylinder for a 5-minute test session.

-

Data Analysis: The duration of immobility (the minimal effort required to keep the head above water) is recorded and scored by a trained observer blinded to the treatment conditions.

Chronic Unpredictable Stress (CUS)

The CUS model is used to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.

Procedure:

-

Stress Regimen: For 21 consecutive days, rats are subjected to two different stressors per day. The stressors are selected from a list that may include: social defeat, restraint stress, and tail suspension, and are applied in a semi-random order.

-

Behavioral Testing: Following the 21-day stress period, behavioral tests such as the sucrose preference test (to measure anhedonia) and the Forced Swim Test are conducted to assess the depressive-like phenotype.

-

Drug Administration: Rapastinel or vehicle is administered typically after the stress period and before or during behavioral testing to evaluate its ability to reverse the stress-induced deficits.

Electrophysiology: Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is believed to underlie learning and memory and is often impaired in models of depression.

Procedure:

-

Slice Preparation: Hippocampal or medial prefrontal cortex (mPFC) slices are prepared from rats at various time points after in vivo administration of Rapastinel or vehicle.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the mPFC.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the pre-stimulation baseline.

Signaling Pathways and Molecular Mechanisms

The antidepressant effects of Rapastinel are thought to be mediated by its ability to modulate synaptic plasticity through the activation of intracellular signaling cascades.

NMDA Receptor-Mediated Synaptic Plasticity

Rapastinel's interaction with the NMDA receptor is the initial step in a cascade of events leading to enhanced synaptic strength. This is supported by the observation that the antidepressant-like effects of Rapastinel are blocked by NMDA receptor antagonists.

Downstream Signaling: mTOR and BDNF

Activation of the NMDA receptor by Rapastinel initiates downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways. These pathways are crucial for protein synthesis-dependent synaptic plasticity and neurogenesis.

References

- 1. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The Development of Rapastinel (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]

- 4. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Trial Results of Rapastinel Acetate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel acetate (formerly GLYX-13) is a tetrapeptide that acts as a novel modulator of the N-methyl-D-aspartate (NMDA) receptor. Explored for its potential as a rapid-acting antidepressant, early clinical trials investigated its safety, tolerability, pharmacokinetics, and efficacy in patients with major depressive disorder (MDD), including those with treatment-resistant depression. Phase I and II studies suggested a favorable safety profile, lacking the psychotomimetic effects associated with other NMDA receptor antagonists like ketamine. A proof-of-concept Phase II trial demonstrated a rapid onset of antidepressant effects at specific intravenous doses, with a single administration showing efficacy for up to seven days. This document provides an in-depth technical guide to the early clinical trial results for this compound, presenting available quantitative data, detailing experimental protocols, and visualizing key biological pathways and study designs. While initial findings were promising, it is important to note that subsequent Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development for MDD.

Introduction

Major depressive disorder (MDD) presents a significant global health burden, with a substantial portion of patients exhibiting an inadequate response to conventional monoaminergic antidepressants. This has spurred the investigation of novel therapeutic targets, with the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, emerging as a key area of interest. This compound, a tetrapeptide, was developed as a modulator of the NMDA receptor, demonstrating a unique mechanism of action as a partial agonist at the glycine site.[1][2] Preclinical studies indicated its potential for rapid and sustained antidepressant-like effects without the adverse side effects commonly associated with NMDA receptor antagonists.[3] This whitepaper synthesizes the available data from early-phase clinical trials to provide a comprehensive technical overview for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the NMDA receptor, a crucial component of glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory. Unlike NMDA receptor antagonists, Rapastinel acts as a partial agonist at the glycine co-agonist site of the NMDA receptor. This modulation is believed to lead to downstream effects that underpin its antidepressant activity. Key signaling pathways implicated include the activation of the mammalian target of rapamycin (mTOR) and the release of brain-derived neurotrophic factor (BDNF), both of which are critical for synaptogenesis and neuronal plasticity.[4]

Figure 1: Proposed signaling pathway of this compound.

Early Phase Clinical Trials: Data and Protocols

Phase I Clinical Trials

Initial Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose.

-

Participants: Healthy adult volunteers.

-

Intervention: Single intravenous administration of this compound at escalating dose levels or placebo.

-

Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Secondary Outcome Measures: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life).

Quantitative data from this specific trial are not publicly available in detail.

A later Phase I study in healthy participants evaluated the effects of Rapastinel on simulated driving performance, providing important safety and tolerability data at higher doses.[5]

Experimental Protocol:

-

Study Design: Randomized, multicenter, placebo- and active-controlled, five-period crossover, single-dose study.

-

Participants: 107 healthy adult volunteers.

-

Interventions:

-

Rapastinel 900 mg (slow intravenous bolus)

-

Rapastinel 1800 mg (slow intravenous bolus)

-

Alprazolam 0.75 mg (oral, positive control)

-

Ketamine 0.5 mg/kg (intravenous infusion, clinical comparator)

-

Placebo

-

-

Primary Outcome Measure: Standard Deviation of Lateral Position (SDLP) during a 60-minute simulated driving scenario.

-

Secondary Outcome Measures: Other measures of driving performance, sleepiness, and cognition.

Data Presentation:

Table 1: Primary Efficacy Outcome - Standard Deviation of Lateral Position (SDLP) in a Simulated Driving Task

| Treatment Group | Mean SDLP (cm) | Comparison vs. Placebo (p-value) | Comparison vs. Ketamine (p-value) | Comparison vs. Alprazolam (p-value) |

| Placebo | - | - | - | - |

| Rapastinel 900 mg | Not significantly different | > 0.5 | < 0.002 | < 0.002 |

| Rapastinel 1800 mg | Not significantly different | > 0.5 | < 0.002 | < 0.002 |

| Ketamine 0.5 mg/kg | Significantly impaired | 0.0001 | - | - |

| Alprazolam 0.75 mg | Significantly impaired | < 0.02 | - | - |

Table 2: Safety and Tolerability - Key Findings

| Adverse Event Profile | Rapastinel (900 mg & 1800 mg) | Ketamine (0.5 mg/kg) |

| Psychotomimetic Effects | No significant signal observed | Associated with dissociative, analgesic, and psychotomimetic effects |

| Driving Performance | No significant impairment | Significant impairment |

Phase II Proof-of-Concept Trial (NCT01684163)

A key early clinical study was a randomized, double-blind, placebo-controlled, proof-of-concept trial that evaluated the efficacy and safety of a single intravenous dose of Rapastinel in patients with MDD who had an inadequate response to at least one antidepressant.

Figure 2: Workflow of the Phase II proof-of-concept trial.

Experimental Protocol:

-

Study Design: Double-blind, randomized, placebo-controlled.

-

Participants: 116 subjects with MDD who had not responded to at least one biogenic amine antidepressant during the current episode.

-

Interventions: A single intravenous (IV) dose of Rapastinel (1, 5, 10, or 30 mg/kg) or placebo.

-

Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale-17 (HAM-D17) score.

-

Assessments: HAM-D17 was assessed at baseline, 24 hours, and on days 3, 7, 14, 21, and 28. Onset of action was assessed using the Bech-6 scale at 2 hours post-infusion.

Data Presentation:

Table 3: Primary Efficacy Outcomes - Change in HAM-D17 Scores

| Dose Group | Change from Baseline in HAM-D17 | Duration of Effect |

| Placebo | - | - |

| 1 mg/kg | Minimally efficacious | - |

| 5 mg/kg | Statistically significant reduction | Up to 7 days |

| 10 mg/kg | Statistically significant reduction (peak of dose-response curve) | Up to 7 days |

| 30 mg/kg | Not specified, but higher doses did not show a greater effect | - |

Table 4: Onset of Action and Safety Profile

| Feature | Observation |

| Onset of Action | |

| Bech-6 Scale | Reduction in depressive symptoms observed within 2 hours |

| Safety and Tolerability | |

| Psychotomimetic Effects | No psychotomimetic or other significant side effects were reported |

| Serious Adverse Events | No treatment-related serious adverse events were reported |

Discussion and Conclusion

The early clinical trials of this compound provided promising initial data for a novel mechanism of action in the treatment of major depressive disorder. The Phase I studies established a favorable safety and tolerability profile, notably the absence of psychotomimetic side effects that are a significant concern with other NMDA receptor modulators. The Phase II proof-of-concept study further supported its potential, demonstrating a rapid onset of antidepressant effect within hours of a single intravenous infusion, with efficacy sustained for up to a week at doses of 5 mg/kg and 10 mg/kg.

The unique mechanism of Rapastinel, as a partial agonist at the NMDA receptor glycine site, and its downstream effects on mTOR and BDNF signaling, represented a significant departure from traditional monoaminergic antidepressants. The early clinical data suggested that this pathway could be modulated to achieve rapid antidepressant effects without the adverse events that have limited the clinical utility of NMDA receptor antagonists.

However, it is critical to contextualize these early findings with the ultimate outcome of the Rapastinel development program. Despite the promising Phase II results, the subsequent larger and more definitive Phase III trials failed to demonstrate a statistically significant difference from placebo. This underscores the challenges in translating early-phase clinical signals into late-stage success, particularly in the complex field of psychiatric drug development.

For researchers and drug development professionals, the story of Rapastinel offers valuable insights. The early data highlight the potential of targeting the glutamatergic system for rapid antidepressant effects. The discrepancy between early and late-phase results emphasizes the importance of robust clinical trial design, patient population selection, and a deeper understanding of the underlying neurobiology to successfully develop novel treatments for MDD. Further research into the nuances of NMDA receptor modulation may yet yield effective therapies, building on the foundational knowledge gained from the clinical investigation of this compound.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update - BioSpace [biospace.com]

- 3. Not So Fast: Recent Successes and Failures in Treating Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Tetrapeptide GLYX-13: A Technical Guide to its Structure and Function as a Novel NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLYX-13, also known as rapastinel, is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine, with the C-terminus amidated (Thr-Pro-Pro-Thr-NH₂). Initially developed as a potential rapid-acting antidepressant, its unique mechanism of action as a modulator of the N-methyl-D-aspartate (NMDA) receptor has garnered significant interest in the neuroscience and drug development communities. This technical guide provides an in-depth overview of the structure, mechanism of action, and key experimental findings related to GLYX-13.

Molecular Structure and Properties

GLYX-13 is a synthetic peptide with a molecular formula of C₁₈H₃₁N₅O₆ and a molar mass of 413.475 g/mol .[1] Its structure as a tetrapeptide amide contributes to its ability to cross the blood-brain barrier, a critical feature for a centrally acting therapeutic agent.

| Property | Value |

| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

| Molecular Formula | C₁₈H₃₁N₅O₆ |

| Molar Mass | 413.475 g/mol |

| Sequence | Threonine-Proline-Proline-Threonine-amide (TPPT-NH₂) |

Mechanism of Action: A Positive Allosteric Modulator of the NMDA Receptor

Initial studies characterized GLYX-13 as a glycine-site functional partial agonist of the NMDA receptor.[2][3] However, more recent and comprehensive research has redefined its mechanism. It is now understood that GLYX-13 acts as a positive allosteric modulator (PAM) at a novel binding site on the NMDA receptor, distinct from the glycine co-agonist site.[1][4] This modulation enhances NMDA receptor function in response to glutamate, without directly activating the receptor on its own. This nuanced mechanism is thought to contribute to its favorable side-effect profile compared to other NMDA receptor modulators like ketamine.

The binding of GLYX-13 to its unique site on the NMDA receptor complex leads to a conformational change that increases the receptor's sensitivity to glutamate. This results in an enhanced influx of Ca²⁺ upon receptor activation, which in turn triggers downstream signaling cascades associated with synaptic plasticity.